molecular formula C16H19ClN2O B4521213 1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone

Cat. No.: B4521213
M. Wt: 290.79 g/mol
InChI Key: QCCNJFBHSGSQCW-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(1-azepanyl)-2-oxoethyl]-6-chloro-1H-indole is 290.1185909 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization of Indoles

The indole nucleus is a crucial structural component in a vast array of biologically active compounds. Traditional methods for the synthesis and functionalization of indoles have been well-established for over a century, including the Fisher indole synthesis and the Madelung cyclization. However, in recent decades, palladium-catalyzed reactions have emerged as a powerful tool, offering access to complex molecules with a wide range of functionalities. These reactions are particularly significant due to their catalytic nature, enabling the efficient production of fine chemicals, agrochemicals, and pharmaceutical intermediates with minimal waste (Cacchi & Fabrizi, 2005).

Antioxidant Activity of Indole Derivatives

A study on the selective synthesis of 3-(organylselanyl)-1H-indoles under ultrasound irradiation has highlighted their potential antioxidant activities. These newly synthesized organoselenium compounds demonstrated significant antioxidant properties in various in vitro assays. Such pharmacological activity suggests a wide range of biological applications for these compounds, particularly in scenarios where reducing oxidative stress is crucial (Vieira et al., 2017).

Novel Scaffolds in Kinase Research

The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives has introduced diazaoxindoles as a new scaffold for kinase research. This development showcases the continuous exploration of oxindoles and azaoxindoles in pharmaceutical applications, further expanding the potential utility of indole derivatives in the discovery and development of novel therapeutic agents (Cheung, Harris, & Lackey, 2001).

Fischer Indolization under Green Conditions

The Fischer indolization process has been adapted to green chemistry principles using deep eutectic solvents. This method allows the preparation of complex indole derivatives that are difficult to synthesize through conventional methods. The use of deep eutectic mixtures not only expands the scope of Fischer indolization but also demonstrates the potential for more sustainable synthetic routes in organic chemistry (Kotha & Chakkapalli, 2017).

General Synthesis of Indoles via C-H Annulation

A general protocol for the synthesis of unprotected indoles through directed C–H annulation between arenes and alkynes has been developed. This approach achieves excellent regioselectivity for both aryl–alkyl and alkyl–alkyl internal alkynes, highlighting the utility of triazenes as directing groups in the synthesis of indole derivatives (Wang et al., 2013).

Properties

IUPAC Name

1-(azepan-1-yl)-2-(6-chloroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-14-6-5-13-7-10-19(15(13)11-14)12-16(20)18-8-3-1-2-4-9-18/h5-7,10-11H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNJFBHSGSQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.